2-Bromo-3-methoxyphenacyl bromide
Description
Contextualizing α-Bromoketones within Synthetic Organic Chemistry
α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. Current time information in Bangalore, IN. This structural arrangement makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles, rendering α-bromoketones valuable precursors in a multitude of organic reactions. Current time information in Bangalore, IN. They are widely employed in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.
The reactivity of α-bromoketones allows for the facile introduction of new functional groups at the α-position through nucleophilic substitution reactions. Current time information in Bangalore, IN. They can also undergo elimination reactions to form α,β-unsaturated carbonyl compounds, which are themselves important synthetic intermediates. Current time information in Bangalore, IN. Furthermore, α-bromoketones are key starting materials for the synthesis of a diverse range of heterocyclic compounds, such as thiazoles, imidazoles, and furans, through condensation reactions with appropriate nucleophiles. researchgate.netresearchgate.netsemanticscholar.org The versatility of α-bromoketones in organic synthesis is underscored by their frequent use in multicomponent reactions, where multiple chemical bonds are formed in a single operation, leading to the efficient construction of complex molecular architectures. researchgate.net
The Synergistic Influence of Bromine and Methoxy (B1213986) Functionalities on Chemical Reactivity
The chemical reactivity of 2-Bromo-3-methoxyphenacyl bromide is intricately governed by the interplay of its constituent functional groups: the α-bromo ketone, the aromatic ring, and the methoxy substituent. The bromine atom on the α-carbon is a good leaving group, making this carbon an excellent electrophilic center for nucleophilic attack.
The combination of the α-bromo group, which activates the adjacent carbon for substitution, and the methoxy group, which influences the electronic properties of the aromatic system, creates a molecule with tailored reactivity. This synergy allows for selective transformations at different sites of the molecule, making it a valuable tool for the synthesis of specifically substituted aromatic and heterocyclic compounds.
Historical Development and Emerging Research Trajectories for this compound
The synthesis of α-haloketones, including phenacyl bromides, has been a subject of interest for many years due to their synthetic utility. A known method for the preparation of 2-bromo-3'-methoxyacetophenone involves the bromination of 3'-methoxyacetophenone. google.com For instance, a patented method describes the reaction of 3-methoxyacetophenone with N-bromosuccinimide (NBS) in acetic acid at room temperature to yield the desired product. google.com This highlights a conventional approach to accessing this important intermediate.
Current and emerging research trajectories for this compound are largely centered on its application as a key building block in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. Its ability to react with various nucleophiles makes it a valuable precursor for the construction of diverse heterocyclic scaffolds. For example, phenacyl bromides are extensively used in the synthesis of thiazole (B1198619) derivatives, which are known to exhibit a wide range of biological activities. researchgate.netresearchgate.net
Recent research has focused on developing more efficient and environmentally friendly synthetic methodologies for reactions involving phenacyl bromides. This includes the use of novel catalysts and reaction conditions to improve yields and selectivity. The exploration of this compound in multicomponent reactions is another area of growing interest, as it allows for the rapid generation of molecular diversity from simple starting materials. As the demand for new and complex organic molecules continues to grow, the importance of versatile intermediates like this compound in synthetic organic chemistry is expected to increase.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-8-4-2-3-6(9(8)11)7(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMYZATYCJJVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 3 Methoxyphenacyl Bromide and Its Analogues
Precision Bromination Techniques for Aromatic Ketones
The direct α-bromination of aromatic ketones is the most common route to phenacyl bromides. This transformation requires careful control to ensure high selectivity and yield, especially when dealing with substituted aromatic rings.
The primary challenge in the bromination of substituted acetophenones, such as 3-methoxyacetophenone, is achieving regioselectivity. The reaction can occur either at the α-carbon of the ketone (the desired outcome) or on the aromatic ring itself. The methoxy (B1213986) group, being an electron-donating and activating group, can promote electrophilic substitution on the aromatic ring.
The mechanism for α-bromination typically involves the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). masterorganicchemistry.com The key to regioselective α-bromination is to favor the kinetics of enol formation and subsequent bromination over electrophilic aromatic substitution. This is often achieved by carefully selecting the brominating agent, catalyst, and reaction conditions. For instance, a metal-free C(sp3)-H bromination has been developed for aromatic ketones using reagents like iodobenzene (B50100) diacetate in the presence of KBr, p-TsOH·H2O, and BF3·Et2O. ias.ac.in However, for substrates with strong electron-donating groups like p-methoxyacetophenone, this system can lead to ring bromination, highlighting the need for precise condition optimization. ias.ac.in A patented method for preparing 2-bromo-3'-methoxyacetophenone involves the reaction of 3-methoxyacetophenone with NBS in ethyl acetate (B1210297) at room temperature, demonstrating a successful regioselective α-bromination. google.com
A variety of brominating agents and conditions have been explored to optimize the synthesis of phenacyl bromides. The choice of reagent can significantly impact selectivity between mono- and di-bromination, as well as prevent unwanted side reactions on the aromatic ring. sci-int.com
Commonly used brominating agents include:
Liquid Bromine (Br₂) : Often used with an acid catalyst like acetic acid or sulfuric acid. sci-int.commdpi.com While effective, its high toxicity and corrosiveness are significant drawbacks. nih.gov
N-Bromosuccinimide (NBS) : A safer and more selective solid brominating agent. google.comnih.gov It is frequently used for α-bromination of ketones under mild conditions. researchgate.net
Pyridine (B92270) Hydrobromide Perbromide : A stable, solid reagent that offers high selectivity and is considered safer than liquid bromine, making it suitable for teaching environments. nih.govresearchgate.net
Copper(II) Bromide (CuBr₂) : Can be used for direct bromination, though it is a less common choice. nih.gov
Optimization of reaction conditions is crucial. Studies have shown that using sulfuric acid as a catalyst for bromination with Br₂ allows for selective formation of either mono- or di-bromo products depending on the equivalents of acid used. sci-int.com For example, using 0.2 equivalents of H₂SO₄ with acetophenone (B1666503) resulted exclusively in the mono-bromo product. sci-int.com Temperature and reaction time also play vital roles; a study on the bromination of 4-chloroacetophenone found that the optimal conditions were 90°C for 3 hours. nih.govresearchgate.net
Table 1: Comparison of Bromination Conditions for Acetophenone Derivatives
| Substrate | Brominating Agent | Catalyst/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | Br₂ | H₂SO₄ (0.2 eq.) | Not specified | α-Bromoacetophenone | Exclusive mono-bromo | sci-int.com |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide (1.1 eq.) | Acetic Acid | 90 °C, 3 h | 4-Chloro-α-bromo-acetophenone | 85% | nih.gov |
| 3-Methoxyacetophenone | NBS | Ethyl Acetate | Room Temp, 3 h | 2-Bromo-3'-methoxyacetophenone | 75.6% | google.com |
| Acetophenone | Br₂ | β-Cyclodextrin / H₂O | 60 °C, 1 h | α-Bromoacetophenone | High (70-90%) | researchgate.net |
| Acetophenone | NH₄Br (in situ Br⁺) | H₂O:CH₃CN / H₂SO₄ | Ambient Temp, Electrochemical | α-Bromoacetophenone | 80% | rsc.org |
Novel Approaches in the Synthesis of Phenacyl Bromide Derivatives
Recent research has focused on developing more efficient and faster methods for synthesizing phenacyl bromides, moving beyond traditional batch chemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of phenacyl bromides and their derivatives, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and higher product purity. bas.bgarkat-usa.org
In several studies, reactions that required several hours to complete using conventional reflux methods were finished in a matter of minutes under microwave irradiation. arkat-usa.org For example, the esterification of phenacyl bromide with benzoic acid was achieved in 15 minutes with a 175W microwave, yielding the product in approximately 90%. bas.bg Similarly, the synthesis of α-halocarbonyl compounds using N-bromosuccinimide catalyzed by p-toluenesulfonic acid was completed within 30 minutes under microwave conditions. researchgate.net This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.
Table 2: Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Advantages of Microwave | Reference |
|---|---|---|---|---|
| Synthesis of sci-int.combas.bg oxazine (B8389632) derivatives from phenacyl bromides | 5-8 hours | Minutes | Reduced time, improved yield and purity, easier work-up | arkat-usa.org |
| Esterification of phenacyl bromide with benzoic acid | Several hours (typical reflux) | 15 minutes | Drastic reduction in reaction time, high yield (~90%) | bas.bg |
| Synthesis of steroidal thiazoles from phenacyl bromide | Not specified | 35-45 minutes | Good yields (80-85%), shorter reaction time | researchgate.net |
One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, represent a highly efficient and atom-economical approach. Such strategies are valuable for constructing complex molecules from simple precursors. While many one-pot reactions use phenacyl bromides as starting materials for heterocyclic synthesis arkat-usa.orgresearchgate.net, there are also novel one-pot methods for the direct formation of phenacyl bromides themselves from different functional groups.
Sustainable Synthetic Pathways for 2-Bromo-3-methoxyphenacyl Bromide Production
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.
Several sustainable strategies have been developed for the synthesis of phenacyl bromides:
Aqueous Media : Replacing volatile organic solvents with water is a key goal of green chemistry. A non-transition metal-catalyzed synthesis of phenacyl bromides from styrenes has been successfully achieved in pure water. rsc.org Another method uses β-cyclodextrin in water to facilitate the α-bromination of ketones with Br₂, avoiding toxic organic solvents and catalysts. researchgate.net
Electrochemical Methods : Electrosynthesis offers a green alternative by using electricity to generate reactive species in situ, minimizing the use of stoichiometric chemical reagents. A greener method for the α-bromination of acetophenone has been developed using ammonium (B1175870) bromide as the bromine source in an undivided electrochemical cell. rsc.org This process generates the required bromonium ions at the electrode surface, leading to high selectivity and yield at ambient temperature. rsc.org
Safer Reagents : Replacing highly toxic and hazardous reagents like liquid bromine is a priority. The use of solid, stable brominating agents like pyridine hydrobromide perbromide or N-bromosuccinimide significantly improves the safety profile of the synthesis. google.comnih.gov The use of a bromide/bromate couple also presents a nonhazardous alternative to molecular bromine. researchgate.net
Table 3: Overview of Sustainable Synthesis Approaches
| Sustainable Approach | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Use of Water as Solvent | K₂S₂O₈-mediated tandem reaction of styrenes | Avoids organic solvents, mild conditions | rsc.org |
| Use of Water as Solvent | Br₂/β-cyclodextrin for bromination of ketones | Solvent-free, catalyst-free | researchgate.net |
| Electrosynthesis | In situ generation of bromonium ions from NH₄Br | Reduces chemical reagent use, ambient temperature, high selectivity | rsc.org |
| Safer Brominating Agents | Use of pyridine hydrobromide perbromide or NBS instead of Br₂ | Reduced toxicity and corrosiveness, easier handling | google.comnih.gov |
Mechanistic Investigations and Kinetic Analyses of 2 Bromo 3 Methoxyphenacyl Bromide Reactions
Electrophilic Aromatic Substitution Dynamics on the Methoxy-Substituted Phenyl Ring
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity masterorganicchemistry.comlibretexts.org. The rate and regioselectivity of this substitution are heavily influenced by the substituents already present on the benzene (B151609) ring masterorganicchemistry.comminia.edu.eg.
For 2-bromo-3-methoxyphenacyl bromide, the phenyl ring has three substituents to consider:
-OCH₃ (methoxy group): An activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance.
-Br (bromo group): A deactivating group, but an ortho-, para-director. It withdraws electron density inductively but can donate via resonance.
-C(O)CH₂Br (bromoacetyl group): A deactivating group and a meta-director because the carbonyl group strongly withdraws electrons from the ring through both induction and resonance youtube.com.
The directing effects of these groups are in opposition. The powerful activating and directing effect of the methoxy (B1213986) group would likely dominate, favoring substitution at the positions ortho and para to it. However, the steric hindrance from the adjacent bromoacetyl group and the deactivating nature of both the bromo and bromoacetyl groups would complicate the reaction dynamics. Predicting the precise outcome of an EAS reaction on this specific molecule without experimental data is challenging due to these competing influences.
Radical Chemistry of this compound and its Derivatives
The radical chemistry of phenacyl bromides and their methoxy-substituted derivatives has been a subject of detailed investigation, particularly using techniques like laser flash photolysis. These studies provide a strong framework for understanding the behavior of this compound.
Methoxyphenacyl radicals are primarily generated through the photochemical cleavage of the carbon-bromine bond in the corresponding methoxy-substituted α-bromoacetophenones researchgate.netcdnsciencepub.comcdnsciencepub.com. This homolytic cleavage can be initiated by UV light, producing a methoxyphenacyl radical and a bromine atom frontiersin.org.
Upon generation, methoxyphenacyl radicals exhibit characteristic absorption spectra. While the spin density is significant at the carbonyl oxygen (as high as 0.3), which gives rise to a visible absorption band, the chemical reactivity is predominantly governed by the radical character at the carbon atom researchgate.netcdnsciencepub.comcdnsciencepub.com.
Laser flash photolysis studies on various methoxy-substituted α-bromoacetophenones have revealed that the primary photochemical event is the cleavage of the C-Br bond from the short-lived excited singlet state researchgate.netcdnsciencepub.comcdnsciencepub.com. This process occurs rapidly, with a lifetime of less than 20 nanoseconds at room temperature researchgate.net. The quantum yields for the formation of methoxyphenacyl radicals from these precursors range from 0.13 to 0.35 researchgate.netcdnsciencepub.com.
Interestingly, with the exception of 4-methoxy-α-bromoacetophenone, most other substituted substrates also form detectable triplet states. These triplet states are described as having π,π* character and are not efficient at hydrogen abstraction. Crucially, the decay of these triplet states does not contribute to the formation of phenacyl radicals; the radical generation pathway is dominated by the cleavage of the excited singlet state researchgate.netcdnsciencepub.comcdnsciencepub.com.
The chemical reactivity of methoxyphenacyl radicals is characterized by their behavior as modest hydrogen abstractors and their rapid reaction with molecular oxygen. Kinetic studies have quantified their reactivity with various trapping agents researchgate.netcdnsciencepub.com. For instance, their rates of reaction with hydrogen donors are moderate.
The reaction with oxygen, however, is extremely fast, with rate constants approaching the diffusion-controlled limit. This high reactivity with oxygen is a key feature of their chemical behavior researchgate.netcdnsciencepub.comcdnsciencepub.com.
Table 1: Reaction Rate Constants for Methoxy-Substituted Phenacyl Radicals
| Reactant | Rate Constant (k) in M⁻¹s⁻¹ | Type of Reaction |
|---|---|---|
| 1,4-Cyclohexadiene | 2.6 x 10⁵ | Hydrogen Abstraction |
| 1,1-Diphenylethylene | 9.4 x 10⁷ | Addition to Double Bond |
| 1,3-Cyclohexadiene | ≤ 10⁵ | Addition to Double Bond |
| Oxygen | 2.5 x 10⁹ | Radical Trapping |
Data sourced from studies on various methoxy-substituted phenacyl radicals. researchgate.netcdnsciencepub.com
Given the high rate constant for the reaction between methoxyphenacyl radicals and molecular oxygen, in any environment where oxygen is present, these radicals are efficiently converted into the corresponding peroxyl radicals (R-OO•) researchgate.netcdnsciencepub.comcdnsciencepub.com.
This rapid conversion is a critical step in the subsequent oxidative chemistry. The formation of peroxyl radicals is believed to be a key process in the oxidative photodegradation of complex organic molecules like lignin, where similar methoxyphenacyl structures are found. These peroxyl radicals can then participate in a variety of further reactions, propagating oxidative degradation pathways researchgate.netcdnsciencepub.comcdnsciencepub.com.
Diversified Chemical Reactivity and Derivatization Strategies for 2 Bromo 3 Methoxyphenacyl Bromide
Alkylation Chemistry Using 2-Bromo-3-methoxyphenacyl Bromide as an Alkylating Agent
The α-bromo ketone functionality in this compound renders the α-carbon highly electrophilic, making it an excellent alkylating agent for a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The general reaction involves the nucleophilic attack on the carbon bearing the bromine atom, leading to the displacement of the bromide ion in a typical SN2 fashion. rsc.orgresearchgate.net The reactivity of phenacyl bromides in alkylation reactions is well-established, and this reactivity profile is directly applicable to this compound. rsc.orgresearchgate.netacs.org
A range of nucleophiles can be effectively alkylated by this compound. These include, but are not limited to, amines, phenols, thiols, and carbanions. The reaction with amines leads to the formation of α-amino ketones, which are important precursors for many biologically active molecules. Similarly, alkylation of phenols and thiols affords α-aryloxy and α-arylthio ketones, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile and facilitate the reaction.
| Nucleophile | Product | Reaction Type |
| Primary/Secondary Amine | α-Amino ketone | Nucleophilic Substitution |
| Phenol (B47542) | α-Phenoxy ketone | Williamson Ether Synthesis |
| Thiol | α-Thio ketone | Nucleophilic Substitution |
| Carbanion | β-Dicarbonyl compound | C-Alkylation |
The presence of the electron-withdrawing bromine and the electron-donating methoxy (B1213986) group on the phenyl ring can influence the reactivity of the α-carbon, though the dominant effect is the activation provided by the adjacent carbonyl group.
Transformations Involving the Methoxy Group and Aromatic System
The 3-methoxy group on the phenyl ring of this compound offers opportunities for further functionalization. Demethylation of the methoxy group to a hydroxyl group can be achieved using various reagents, such as boron tribromide (BBr3) or hydrobromic acid (HBr). This transformation would yield a 2-bromo-3-hydroxyphenacyl bromide derivative, which can then participate in a new set of reactions, such as etherification or esterification at the phenolic hydroxyl group.
The aromatic ring itself, being substituted with both an activating group (methoxy) and a deactivating group (bromo and the phenacyl moiety), can undergo electrophilic aromatic substitution reactions. The position of further substitution will be directed by the combined electronic effects of the existing substituents. The methoxy group is a strong ortho-, para-director, while the bromo and phenacyl groups are deactivating and meta-directing. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.
Construction of Heterocyclic Frameworks
One of the most significant applications of phenacyl bromides, and by extension this compound, is in the synthesis of heterocyclic compounds. The bifunctional nature of the molecule, with its electrophilic α-carbon and carbonyl group, allows for facile cyclocondensation reactions with a variety of dinucleophilic species.
Hantzsch Thiazole (B1198619) Synthesis and Its Modified Protocols for Thiazole Formation
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. youtube.comyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. acs.orgclockss.orgnih.gov In the context of this compound, its reaction with a thioamide, such as thioacetamide (B46855) or thiourea, would lead to the formation of a 4-(2-bromo-3-methoxyphenyl)thiazole derivative. orientjchem.orgacs.orgmdpi.com
The mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-bromoketone, followed by an intramolecular cyclization via attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring. youtube.comacs.org Various modifications of this protocol exist, including the use of catalysts and microwave irradiation to improve reaction times and yields. mdpi.comresearchgate.net
| Thioamide | Product |
| Thioacetamide | 2-Methyl-4-(2-bromo-3-methoxyphenyl)thiazole |
| Thiourea | 2-Amino-4-(2-bromo-3-methoxyphenyl)thiazole |
| Substituted Thiobenzamide | 2-Aryl-4-(2-bromo-3-methoxyphenyl)thiazole |
Synthesis of Oxazole (B20620) Derivatives via Condensation Reactions
Analogous to the Hantzsch thiazole synthesis, this compound can be used to synthesize oxazole derivatives. The Robinson-Gabriel synthesis and related methods involve the condensation of an α-haloketone with an amide. ijpsonline.comijpsonline.com The reaction of this compound with a primary amide, such as acetamide (B32628) or benzamide, would yield a 2,4-disubstituted oxazole. researchgate.netnih.govresearchgate.netepa.govorgsyn.orgdurham.ac.uk
The reaction proceeds through an initial N-alkylation of the amide, followed by cyclization and dehydration. The use of different amides allows for the introduction of various substituents at the 2-position of the oxazole ring, while the 4-position would be occupied by the 2-bromo-3-methoxyphenyl group.
| Amide | Product |
| Acetamide | 2-Methyl-4-(2-bromo-3-methoxyphenyl)oxazole |
| Benzamide | 2-Phenyl-4-(2-bromo-3-methoxyphenyl)oxazole |
Accessing Benzofuran (B130515) and Benzoxazine (B1645224) Scaffolds
Substituted benzofurans can be synthesized from this compound by reaction with substituted phenols. acs.orgnih.govrsc.orgresearchgate.netsioc-journal.cnorganic-chemistry.orgnih.govrsc.orgnih.govrsc.org This process typically involves the O-alkylation of a phenol with the phenacyl bromide to form an α-phenoxy ketone, which then undergoes an intramolecular cyclization to form the benzofuran ring. researchgate.net For example, reaction with a substituted salicylaldehyde (B1680747) could lead to a benzofuran derivative after subsequent cyclization. acs.orgnih.gov
The synthesis of benzoxazines using this compound is also conceivable. researchgate.netnih.govorganic-chemistry.orgresearchgate.netresearchgate.netgoogle.comnih.govresearchgate.net While direct condensation with a 2-aminophenol (B121084) derivative might be complex, a multi-step sequence could be employed. For instance, the α-amino ketone formed by the reaction of this compound with an amine could be reduced and then cyclized with a suitable partner to form the benzoxazine ring.
Formation of Thioethers from α-Oxothioamides and this compound
The reaction of this compound with α-oxothioamides represents a pathway to functionalized thioethers. The sulfur atom of the thioamide is a soft nucleophile and would readily attack the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion. nih.gov This would result in the formation of a thioether linkage, with the phenacyl moiety attached to the sulfur atom of the original thioamide. The resulting product would be a polyfunctional molecule containing a ketone, a thioether, and an amide functionality, which could be a valuable intermediate for further synthetic transformations.
The chemical behavior of this compound, correctly identified as 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone, is dominated by the presence of an α-bromoketone functional group. This arrangement makes the α-carbon (the carbon adjacent to the carbonyl group and bonded to a bromine atom) highly electrophilic and thus susceptible to nucleophilic attack. This reactivity is a cornerstone for the synthesis of a wide array of derivatives, as the α-bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, primarily following an SN2 mechanism.
While specific documented studies on the reactions of 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone with amine and alcohol nucleophiles are not extensively available in public literature, its reactivity can be confidently inferred from the well-established chemistry of analogous α-bromoacetophenones. The principles governing these reactions are fundamental in organic synthesis and provide a clear framework for predicting the outcomes of derivatization attempts.
Reactions with Amine Nucleophiles
Amine nucleophiles, possessing a lone pair of electrons on the nitrogen atom, readily react with α-bromoketones like this compound to yield α-amino ketones. The reaction proceeds via a nucleophilic substitution pathway where the amine attacks the electrophilic α-carbon, displacing the bromide ion.
The general reaction scheme is as follows: Primary Amine: R-NH₂ + Br-CH₂-CO-Ar → [R-NH₂⁺-CH₂-CO-Ar]Br⁻ → R-NH-CH₂-CO-Ar + HBr
Secondary Amine: R₂NH + Br-CH₂-CO-Ar → [R₂NH⁺-CH₂-CO-Ar]Br⁻ → R₂N-CH₂-CO-Ar + HBr
Typically, a base such as triethylamine (B128534) or potassium carbonate is added to neutralize the hydrogen bromide (HBr) formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The choice of solvent and temperature can influence the reaction rate and yield. Common solvents include ethanol, acetonitrile, and dimethylformamide (DMF).
The reaction with primary amines can sometimes lead to the formation of secondary and tertiary amine byproducts through subsequent reactions if the newly formed α-amino ketone is still sufficiently nucleophilic. To favor monosubstitution, an excess of the primary amine is often employed.
Table 1: Examples of Reactions between α-Bromoketones and Amine Nucleophiles This table presents findings from reactions with compounds analogous to this compound, illustrating the expected products and conditions.
| α-Bromoketone Reactant | Amine Nucleophile | Base/Solvent | Product | Reference |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Various primary/secondary amines | K₂CO₃ / Acetone | Corresponding α-amino ketone | N/A |
| 2-Bromo-1-(4-substituted phenylsulfonyl)piperazin-1-yl)ethanone | 1-Substituted-1H-tetrazole-5-thiol (S-alkylation) | Triethylamine / Ethanol | S-alkylated tetrazole derivative | google.com |
| General α-bromoacetophenones | Thiourea | Ethanol | 2-Amino-4-arylthiazole | google.com |
This data is representative of the general reactivity of α-bromoketones.
Reactions with Alcohol Nucleophiles
Alcohols and phenols can also act as nucleophiles, reacting with this compound to form α-alkoxy or α-aryloxy ketones, respectively. Alcohols are generally weaker nucleophiles than amines, so these reactions often require the presence of a base to deprotonate the alcohol, forming a more reactive alkoxide or phenoxide ion.
The general reaction scheme is as follows: R-OH + Base + Br-CH₂-CO-Ar → R-O-CH₂-CO-Ar + Base·HBr
Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium methoxide (B1231860) (NaOMe). The reaction is typically carried out in a polar aprotic solvent like DMF or THF. The resulting α-alkoxy ketones are valuable intermediates in the synthesis of various heterocyclic compounds and other complex molecules. For instance, reactions with catechols (1,2-dihydroxybenzenes) can lead to the formation of benzodioxane structures. google.com
Table 2: Examples of Reactions between α-Bromoketones and Alcohol/Alkoxide Nucleophiles This table shows representative reactions for compounds structurally similar to this compound.
| α-Bromoketone Reactant | Alcohol/Alkoxide Nucleophile | Base/Solvent | Product | Reference |
| 2-Bromo-1,3-dimethylcyclohexane | Sodium methoxide | Methanol | (Illustrates alkoxide as nucleophile) | vaia.com |
| Tertiary bromopropargylic alcohols | Phenols | Cs₂CO₃ / DMF | α-Phenoxyketones | N/A |
| General α-bromoacetophenones | Catechol (1,2-dihydroxybenzene) | K₂CO₃ / DMF | 2-Aryl-1,4-benzodioxane derivative | google.com |
This data is representative of the general reactivity of α-bromoketones.
Applications of 2 Bromo 3 Methoxyphenacyl Bromide in Advanced Organic Synthesis
Utilization as a Crucial Building Block for Complex Organic Molecules
2-Bromo-3-methoxyphenacyl bromide, also known as 3'-methoxyphenacyl bromide, is a versatile organic compound that serves as a fundamental building block in the synthesis of more complex molecules. chemimpex.comboronmolecular.com Its structure, featuring a reactive bromoacetyl group and a methoxy-substituted phenyl ring, makes it a valuable reagent for chemists. chemimpex.comguidechem.com Organic building blocks like this are essential for the bottom-up assembly of intricate molecular architectures, playing a critical role in medicinal chemistry, organic chemistry, and material science. boronmolecular.comsigmaaldrich.com The presence of both the bromine atom and the methoxy (B1213986) group allows for a wide range of chemical transformations, enabling the construction of diverse and complex organic structures. chemimpex.comguidechem.com
The reactivity of the α-bromoketone moiety allows for facile nucleophilic substitution reactions, providing a straightforward method for introducing the 3-methoxyphenacyl unit into a target molecule. This functionality is particularly useful in creating new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex organic frameworks. Researchers utilize this reactivity to explore novel chemical pathways and reactions. chemimpex.com
Role in the Synthesis of Pharmaceutical and Agrochemical Precursors
The unique chemical properties of this compound make it a key intermediate in the production of various pharmaceutical and agrochemical precursors. chemimpex.com Its ability to participate in a variety of chemical reactions allows for the synthesis of diverse molecular scaffolds that are central to the development of new drugs and crop protection agents. chemimpex.comontosight.ai
In the pharmaceutical industry, this compound is employed in the synthesis of a range of therapeutic agents. chemimpex.com For instance, it has been used in the development of analgesics and anti-inflammatory drugs. chemimpex.com The 3-methoxyphenyl (B12655295) group is a common structural motif in many biologically active compounds, and this compound provides a convenient route for its incorporation.
Similarly, in the field of agrochemicals, this versatile building block contributes to the synthesis of novel pesticides and herbicides. The development of effective and selective agrochemicals often relies on the ability to synthesize complex organic molecules with specific functionalities, a task for which this compound is well-suited. chemimpex.com
Development of Specialty Materials (e.g., Polymers and Coatings) Incorporating Phenacyl Bromide Moieties
The application of this compound extends into the realm of material science, where it is used in the formulation of specialty materials such as polymers and coatings. chemimpex.com The incorporation of the phenacyl bromide moiety can impart unique chemical and physical properties to these materials.
The reactivity of the bromoacetyl group allows for the covalent attachment of the 3-methoxyphenacyl unit to polymer backbones or surfaces. This can be used to modify the properties of existing polymers or to create entirely new materials with tailored functionalities. For example, the introduction of this group could enhance thermal stability, alter solubility, or provide a site for further chemical modification. Researchers in material science utilize this compound to create advanced materials with specific, desirable characteristics. chemimpex.com
Application as a Derivatizing Reagent in Analytical Chemistry
This compound also finds important applications in analytical chemistry as a derivatizing reagent. sigmaaldrich.com Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as high-performance liquid chromatography (HPLC). researchgate.net
HPLC Labeling for Enhanced Detection of Carboxylic Acids
One of the primary analytical uses of this compound is as a labeling agent for the sensitive detection of carboxylic acids by HPLC. cookechem.comcalpaclab.comlabproinc.com Carboxylic acids often lack a strong chromophore, making them difficult to detect at low concentrations using standard UV-Vis detectors.
By reacting the carboxylic acid with this compound, a phenacyl ester is formed. This ester derivative possesses a strong ultraviolet (UV) absorbing chromophore from the 3-methoxyphenacyl group, significantly enhancing the sensitivity of detection. This method allows for the accurate quantification of carboxylic acids in various matrices. The reagent is specifically marketed for this purpose, often labeled as "for HPLC Labeling". cookechem.comcalpaclab.comlabproinc.com
Methodological Advancements in Sample Preparation and Stability
Beyond enhancing detection, this compound has been instrumental in advancing sample preparation and improving the stability of certain analytes. As an alkylating agent, it has been successfully used to stabilize the active metabolite of clopidogrel (B1663587) in human plasma. cookechem.com The derivatization of this active metabolite in blood samples ensures its stability during processing and storage, which is crucial for accurate pharmacokinetic studies. cookechem.com This demonstrates the reagent's role in overcoming analytical challenges and improving the reliability of bioanalytical methods.
Advanced Spectroscopic and Analytical Research Methodologies for 2 Bromo 3 Methoxyphenacyl Bromide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-3-methoxyphenacyl bromide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the proton signals allow for the assignment of each hydrogen atom. The aromatic protons on the benzene (B151609) ring will exhibit distinct signals, influenced by the electron-withdrawing bromine and electron-donating methoxy (B1213986) substituents. The methylene (B1212753) protons adjacent to the carbonyl group and the bromine atom will also have a characteristic chemical shift.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. docbrown.info The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. docbrown.info For instance, the carbonyl carbon will appear at a significantly downfield shift compared to the aromatic and aliphatic carbons. The carbon atoms bonded to bromine and the methoxy group will also show characteristic shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.8 | 110 - 160 |
| Methylene CH₂ | 4.5 - 5.0 | 30 - 40 |
| Methoxy CH₃ | 3.8 - 4.0 | 55 - 60 |
| Carbonyl C=O | N/A | 185 - 195 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₉H₈Br₂O₂), the molecular weight is approximately 307.969 g/mol . synquestlabs.com
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). youtube.com This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity. youtube.comdocbrown.infoyoutube.com For a molecule with two bromine atoms like this compound, the mass spectrum will exhibit a more complex pattern with M, M+2, and M+4 peaks. youtube.com
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for phenacyl bromides involve the cleavage of the C-Br bond and the C-C bond adjacent to the carbonyl group. docbrown.info The loss of a bromine radical is a common initial fragmentation step. docbrown.info
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure/Loss |
| [M]⁺ | ~308, 310, 312 | Molecular ion with isotopic pattern |
| [M-Br]⁺ | ~229, 231 | Loss of a bromine atom |
| [M-CH₂Br]⁺ | ~215, 217 | Loss of the bromomethyl group |
| [C₇H₅O(OCH₃)]⁺ | ~135 | 3-methoxybenzoyl cation |
| [C₆H₄(OCH₃)]⁺ | ~107 | Methoxyphenyl cation |
Infrared (IR) Spectroscopy for Elucidating Functional Group Transformations
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone. pressbooks.publibretexts.org
C-O-C Stretch: An absorption band for the ether linkage of the methoxy group, typically found in the 1200-1300 cm⁻¹ region. pressbooks.pub
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ range. libretexts.org
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. libretexts.org
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹. libretexts.org
C-Br Stretch: This absorption occurs in the fingerprint region, typically between 500 and 600 cm⁻¹, and can be used to confirm the presence of the bromine atoms. docbrown.infodocbrown.info
IR spectroscopy is particularly useful for monitoring chemical reactions. For example, if this compound undergoes a reaction that modifies the carbonyl or methoxy group, the changes in the IR spectrum would provide direct evidence of the transformation.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Carbonyl (C=O) | 1680 - 1700 | Strong |
| Ether (C-O-C) | 1200 - 1300 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | > 3000 | Medium |
| Aliphatic C-H | < 3000 | Medium |
| C-Br | 500 - 600 | Medium |
Laser Flash Photolysis for Time-Resolved Spectroscopic Studies of Transient Species
Laser flash photolysis is a powerful technique for studying the short-lived transient species, such as radicals and excited states, that are formed during photochemical reactions. cdnsciencepub.com The photochemistry of phenacyl bromides has been investigated using this method, revealing that they can undergo cleavage of the carbon-bromine bond upon photoexcitation to form a phenacyl radical and a bromine atom. cdnsciencepub.com
In the context of this compound, laser flash photolysis could be employed to study the formation and reactivity of the 3-methoxyphenacyl radical. cdnsciencepub.com By monitoring the transient absorption spectrum as a function of time, it is possible to determine the kinetics of the radical's formation and its subsequent reactions, such as hydrogen abstraction or addition to double bonds. cdnsciencepub.com This technique is crucial for understanding the mechanisms of photochemical reactions involving this compound. jst.go.jp
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment of Derivatives
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for monitoring the progress of chemical reactions and for assessing the purity of the resulting products.
In the study of this compound, HPLC can be used to follow its reactions to form various derivatives. For instance, 3'-Methoxyphenacyl bromide is used as a labeling agent for HPLC analysis. cookechem.comcalpaclab.com By taking aliquots of a reaction mixture at different time points and analyzing them by HPLC, one can determine the consumption of the starting material and the formation of the product. This allows for the optimization of reaction conditions, such as temperature, time, and catalyst loading.
Furthermore, HPLC is critical for the purification and purity assessment of any synthesized derivatives of this compound. By developing an appropriate HPLC method, it is possible to separate the desired product from any unreacted starting materials, byproducts, and other impurities. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.
Computational and Theoretical Investigations of 2 Bromo 3 Methoxyphenacyl Bromide Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction and Energy Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it an invaluable tool for predicting reaction mechanisms and calculating the energetics of chemical reactions. For α-haloketones like 2-bromo-3-methoxyphenacyl bromide, DFT can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates and thereby elucidating the most likely reaction pathways.
Research on related α-bromoacetophenones demonstrates that DFT modeling can provide significant insights into their reactions with nucleophiles. up.ac.za These studies often reveal competing reaction pathways, such as nucleophilic substitution (SN2) and enolate-mediated processes. For instance, DFT calculations can determine the activation energies for these competing pathways, allowing for a prediction of the major product under specific reaction conditions. up.ac.za
A hypothetical DFT study on the reaction of this compound with a nucleophile, such as an amine, would involve calculating the energies of the reactants, the SN2 transition state, any intermediates, and the final products. The presence of the 3-methoxy group, an electron-donating group, and the 2-bromo substituent on the aromatic ring would be expected to influence the stability of the transition state and thus the reaction rate.
Table 1: Illustrative DFT-Calculated Activation Energies for Competing Pathways in the Reaction of a Generic Phenacyl Bromide with a Nucleophile
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| SN2 Substitution | [Nu---CH(Br)C(O)Ar]‡ | 20.5 |
| Enolate Formation | [Base---H-CH(Br)C(O)Ar]‡ | 22.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.
Semi-Empirical Quantum Mechanical Calculations (e.g., AM1) for Electronic Structure and Reactivity Descriptors
Semi-empirical quantum mechanical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods like DFT for studying large molecules. While less accurate in an absolute sense, they can provide valuable qualitative insights into electronic structure and reactivity. These methods are particularly useful for calculating reactivity descriptors that can help predict the behavior of a molecule in a chemical reaction.
For this compound, AM1 calculations could be used to determine a range of electronic properties. These include atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP, for example, can visually indicate the regions of a molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).
Table 2: Hypothetical Reactivity Descriptors for this compound from Semi-Empirical Calculations
| Descriptor | Atom/Region | Calculated Value | Implication |
| Mulliken Charge | α-Carbon | +0.15 | Electrophilic site for SN2 attack |
| Mulliken Charge | Carbonyl Carbon | +0.35 | Electrophilic site for nucleophilic addition |
| HOMO Energy | Phenyl Ring | -9.5 eV | Region for electrophilic aromatic substitution |
| LUMO Energy | C=O and C-Br bonds | -1.2 eV | Region for nucleophilic attack |
Note: The data in this table is hypothetical and intended to be illustrative.
Molecular Modeling of Intermediates and Transition States in Complex Reactions
Molecular modeling encompasses a range of computational techniques used to construct and manipulate three-dimensional models of molecules and to simulate their behavior. In the context of complex reactions involving this compound, molecular modeling is crucial for visualizing and analyzing the geometries of short-lived intermediates and high-energy transition states.
For reactions of phenacyl bromides, which can proceed through various pathways, understanding the three-dimensional structure of transition states is key to explaining stereoselectivity and reactivity trends. nih.gov For example, in a nucleophilic substitution reaction, the geometry of the SN2 transition state, including bond lengths and angles, can be precisely determined through molecular modeling. This allows for an analysis of steric hindrance and electronic interactions that govern the reaction rate.
In more complex, multi-step reactions, molecular modeling can be used to trace the entire reaction coordinate, identifying all intermediates and transition states along the way. This provides a detailed, step-by-step picture of the reaction mechanism that is often impossible to obtain through experimental means alone. The study of the predissociation of molecules near a transition state highlights the power of these methods to reveal intricate structural changes. nih.gov
Theoretical Insights into Substituent Effects on Reactivity and Selectivity
Theoretical calculations are particularly well-suited for systematically studying the influence of substituents on the reactivity and selectivity of a chemical reaction. By computationally modifying the substituents on a parent molecule and calculating the resulting changes in activation energies or reaction rates, a quantitative understanding of substituent effects can be achieved.
For this compound, the key substituents are the bromo and methoxy (B1213986) groups on the phenyl ring. The bromine atom is an electron-withdrawing group via induction but can be a weak deactivator or even an activator in electrophilic aromatic substitution due to its lone pairs. The methoxy group is a strong electron-donating group through resonance. The interplay of these electronic effects, along with the steric bulk of the ortho-bromo substituent, will significantly impact the reactivity of the carbonyl group and the α-carbon.
Experimental studies on ortho-substituted phenacyl bromides have shown that ortho-substituents can diminish reactivity towards nucleophilic displacement due to steric hindrance and electronic repulsion. nih.gov A theoretical study could quantify these effects by calculating the rotational barriers around the phenyl-carbonyl bond and the interaction energies between the substituent and the approaching nucleophile. DFT studies on substituted phenols have successfully predicted their antioxidant activities by calculating bond dissociation enthalpies, demonstrating the power of theoretical methods in analyzing substituent effects. nih.gov
Table 3: Experimental and Theoretically Correlated Reactivity of Substituted Phenacyl Bromides in Nucleophilic Substitution
| Substituent (ortho) | Experimental Relative Rate | Theoretical Rationale (Hypothetical) |
| -H | 1.00 | Baseline steric and electronic profile |
| -OCH3 | 0.37 | Strong electron donation and moderate steric hindrance |
| -Cl | 0.14 | Strong electron withdrawal and significant steric hindrance |
| -CH3 | 0.26 | Weak electron donation and moderate steric hindrance |
Note: The experimental data is adapted from studies on related systems. The theoretical rationale is a hypothetical interpretation that could be substantiated by computational studies.
Future Research Directions and Innovations in 2 Bromo 3 Methoxyphenacyl Bromide Chemistry
Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
A significant frontier in the chemistry of 2-bromo-3-methoxyphenacyl bromide lies in the development of advanced catalytic systems. These systems are pivotal for enhancing reaction rates, improving selectivity, and enabling transformations under milder and more environmentally benign conditions.
One promising area is the use of nanocatalysts . For instance, titanium dioxide (TiO₂) nanoparticles have been successfully employed as a catalyst in the synthesis of thiazole (B1198619) derivatives from substituted phenacyl halides. researchgate.net This approach offers an eco-friendly and efficient route to biologically important heterocycles. Future work could focus on adapting and optimizing such nanocatalytic systems specifically for reactions involving this compound to synthesize a variety of heterocyclic structures.
Another innovative approach is the use of titanium-mediated electroreductive catalysis . This method has been shown to cleave the carbon-bromine bond in α-bromoketones at mild potentials. acs.org The application of such electrocatalytic methods to this compound could provide a powerful tool for dehalogenation and subsequent derivatization, potentially with high functional group tolerance and reduced reliance on chemical reducing agents.
Future investigations are likely to explore a wider range of catalytic systems, as summarized in the table below.
| Catalytic System | Potential Application for this compound | Anticipated Advantages |
| Nanocatalysts (e.g., TiO₂, metal nanoparticles) | Synthesis of heterocycles (thiazoles, quinoxalines) | High efficiency, recyclability, environmentally friendly. researchgate.net |
| Titanium-mediated Electrocatalysis | Reductive cleavage of the C-Br bond for downstream functionalization | Mild reaction conditions, high selectivity, reduced chemical waste. acs.org |
| Phase Transfer Catalysts | Facilitating reactions between immiscible reactants | Improved reaction rates and yields in multiphase systems. |
| Organocatalysts | Asymmetric synthesis of chiral derivatives | Enantioselective transformations, metal-free catalysis. |
Exploration of Unconventional Reaction Pathways and Conditions
Microwave-assisted synthesis is an emerging technique that offers rapid and selective heating, often leading to dramatically reduced reaction times and improved yields. jcu.edu Its application to the synthesis and derivatization of this compound could significantly accelerate the discovery of new compounds.
The use of base-promoted reactions under mild conditions has shown promise in the synthesis of complex cyclic compounds from phenacylmalononitriles, which can be generated in situ from phenacyl bromides. beilstein-journals.org Exploring similar pathways with this compound could lead to the discovery of novel carbocyclic and heterocyclic scaffolds.
Further research into unconventional reaction conditions is a key area for future development.
| Unconventional Condition | Potential Application for this compound | Anticipated Benefits |
| Microwave Irradiation | Accelerated synthesis of derivatives | Rapid reaction times, higher yields, improved process control. jcu.edu |
| Sonochemistry (Ultrasound) | Enhanced reaction rates and yields | Improved mass transport, cavitation-induced reactivity. |
| Solvent-Free Reactions | Greener synthesis of derivatives | Reduced environmental impact, simplified work-up procedures. |
| Photochemical Reactions | Light-induced transformations | Spatiotemporal control, access to unique reactive intermediates. |
Synthesis of Structurally Complex and Architecturally Diverse Derivatives
A primary driver for research into this compound is its utility as a precursor for the synthesis of structurally complex and architecturally diverse molecules, many of which have potential applications in medicinal chemistry and materials science.
The construction of heterocyclic compounds is a major focus. Phenacyl bromides are key starting materials for the synthesis of a wide variety of five- and six-membered heterocycles, including thiazoles, quinoxalines, benzoxazines, and benzothiazines. researchgate.netnih.gov Future efforts will likely involve the use of this compound in multicomponent reactions to generate libraries of complex heterocyclic hybrids with diverse substitution patterns. researchgate.net
The synthesis of functionalized carbocyclic systems is another area of interest. For example, the reaction of phenacylmalononitriles with other reagents can lead to the formation of highly substituted cyclopentenes. beilstein-journals.org Applying this chemistry to this compound could yield novel carbocyclic structures with potential biological activity.
The following table highlights some of the complex molecular architectures that could be targeted using this compound as a starting material.
| Target Molecular Architecture | Synthetic Strategy | Potential Significance |
| Thiazole-linked Hybrids | Hantzsch-thiazole synthesis with various bioactive fragments | Enhanced drug efficacy, reduced toxicity. nih.gov |
| Functionalized Quinoxalines | Condensation with ortho-phenylenediamines | Access to a class of compounds with diverse pharmacological activities. researchgate.net |
| Substituted Cyclopentenes | Reaction with activated methylene (B1212753) compounds and alkynes | Creation of novel carbocyclic scaffolds for drug discovery. beilstein-journals.org |
| Polycyclic Aromatic Systems | Intramolecular cyclization and rearrangement reactions | Development of new materials with unique photophysical properties. |
Advanced Methodologies for Process Intensification and Scale-Up
As new applications for derivatives of this compound emerge, the development of scalable and efficient synthetic processes becomes increasingly important. Process intensification aims to create smaller, cleaner, and more energy-efficient manufacturing processes.
A key strategy for process intensification is the adoption of continuous flow chemistry . This approach offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. nih.gov The integration of reactions involving this compound into flow systems is a major area for future research.
The development of robust and scalable purification methods is also crucial. This may involve exploring techniques such as continuous crystallization and automated chromatography to streamline the isolation of target compounds.
| Process Intensification Methodology | Application to this compound Chemistry | Key Advantages |
| Continuous Flow Synthesis | Synthesis of derivatives in a continuous reactor system | Improved safety, better process control, higher throughput. nih.gov |
| In-line Process Analytical Technology (PAT) | Real-time monitoring of reaction progress | Enhanced process understanding and control. |
| Automated Work-up and Purification | Integration of reaction and purification steps | Increased efficiency and reduced manual labor. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The convergence of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical research and development. This integration allows for the rapid and systematic exploration of reaction conditions and the automated synthesis of compound libraries.
For the chemistry of this compound, this means that the optimization of reaction parameters, such as catalyst loading, temperature, and residence time, can be performed in an automated fashion. This high-throughput screening capability will accelerate the discovery of novel reactions and the identification of optimal synthetic routes.
Furthermore, automated platforms can be used to synthesize libraries of derivatives of this compound for biological screening. This will significantly expedite the drug discovery process by enabling the rapid generation of structure-activity relationship (SAR) data.
The future of this compound chemistry will undoubtedly be shaped by these technological advancements, leading to a deeper understanding of its reactivity and a broader range of applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-bromo-3-methoxyphenacyl bromide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bromination of 3-methoxyacetophenone derivatives using brominating agents (e.g., Br₂ in CCl₄ or HBr with a catalyst like AlCl₃). Purification via recrystallization (e.g., using petroleum ether or methanol) is critical to achieving >95% purity. Monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate) and confirming purity via HPLC or melting point analysis (mp ~112–115°C, as seen in structurally related brominated acetophenones) is advised .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.5 Å, b = 8.27 Å, c = 9.02 Å, β = 93.6°) have been reported for analogous brominated phenylacetic acids. Complementary techniques include H/C NMR (e.g., δ ~3.8 ppm for methoxy groups, δ ~4.5 ppm for brominated CH₂) and FT-IR (C=O stretch ~1700 cm⁻¹) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers due to sensitivity to hydrolysis and photodegradation. Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) and moderate in dichloromethane. Avoid prolonged exposure to moisture or bases, which may cleave the bromide .
Advanced Research Questions
Q. How can this compound be utilized in Wittig or cross-coupling reactions?
- Methodological Answer : This compound serves as an electrophilic partner in Suzuki-Miyaura couplings (e.g., with aryl boronic acids, Pd(PPh₃)₄ catalyst) or in Wittig reactions to form α,β-unsaturated ketones. Optimize reaction conditions (e.g., 1.2 equiv. bromide, 60–80°C in THF) and monitor by GC-MS. Note that steric hindrance from the methoxy group may require longer reaction times .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer : Discrepancies often arise from residual solvents or byproducts. Perform rigorous purification (e.g., column chromatography with silica gel, gradient elution) and compare against high-purity reference standards. For ambiguous cases, advanced techniques like H-H COSY or HSQC NMR can resolve overlapping signals. Cross-validate with computational modeling (DFT for predicted shifts) .
Q. What strategies mitigate side reactions during nucleophilic substitutions involving this compound?
- Methodological Answer : Use anhydrous conditions (e.g., molecular sieves) and non-nucleophilic bases (e.g., DBU) to suppress hydrolysis. For SN2 reactions, polar aprotic solvents (e.g., DMF) enhance reactivity. Kinetic studies (e.g., varying temperature from 25–60°C) can identify optimal conditions to minimize elimination byproducts .
Q. How can the compound’s reactivity in photochemical applications be characterized?
- Methodological Answer : UV-Vis spectroscopy (λmax ~260–280 nm) and time-resolved fluorescence can assess photostability. For photoinitiated reactions (e.g., radical generation), use a controlled light source (e.g., 365 nm LED) and monitor product formation via LC-MS. Compare quantum yields with derivatives lacking the methoxy group to evaluate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
